1-(Bromomethyl)-2-propoxybenzene
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Overview
Description
1-(Bromomethyl)-2-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the first position and a propoxy group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes purification steps such as distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydroxymethyl group.
Substitution: The propoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the bromomethyl group.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is a hydroxymethyl derivative.
Substitution: The major products depend on the nucleophile used and can include ethers, esters, or amides.
Scientific Research Applications
1-(Bromomethyl)-2-propoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
1-(Bromomethyl)-2-propoxybenzene is similar to other bromomethyl-substituted benzene derivatives, such as benzyl bromide and 1-bromotoluene. the presence of the propoxy group at the second position makes it unique in terms of its reactivity and applications. The propoxy group enhances the compound's solubility and reactivity compared to its counterparts.
Comparison with Similar Compounds
Benzyl bromide
1-Bromotoluene
1-(Bromomethyl)pyrene
Biological Activity
1-(Bromomethyl)-2-propoxybenzene, a brominated aromatic compound, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and applications based on diverse scientific literature.
Synthesis Methods
Several methods have been reported for synthesizing this compound. Common approaches include:
- Bromination of Propoxybenzene : This involves the reaction of propoxybenzene with bromine in the presence of a catalyst.
- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace hydrogen atoms on the benzene ring with bromomethyl groups.
- Alkylation Reactions : Employing alkyl halides in reactions with phenolic compounds to introduce the bromomethyl group.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Helicobacter pylori, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential . The introduction of halogen atoms, such as bromine, often enhances biological activity due to increased reactivity with cellular components.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed that the bromomethyl group may interact with specific molecular targets involved in cell proliferation and apoptosis. In particular, studies have shown that similar compounds can inhibit pathways associated with cancer cell growth, suggesting a potential role for this compound in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Cellular Interaction : Its structure allows it to bind to cellular receptors or proteins, potentially disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can induce oxidative stress in cells, leading to apoptosis .
Case Studies and Research Findings
Properties
IUPAC Name |
1-(bromomethyl)-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVALWOCDOKBFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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